molecular formula C20H24N2O5S B5620467 3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide

3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide

Cat. No. B5620467
M. Wt: 404.5 g/mol
InChI Key: ZGAPVBCICAIVCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches for compounds similar to the one of interest often involve complex reactions. For example, Gawell (2003) described the synthesis of a carbon-14 labelled compound involving an aryllithium reaction with CO2CO_2 to form the labelled acid, which is subsequently transformed into the amide, suggesting a potential pathway for introducing specific functional groups into similar compounds (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through various analytical techniques. Hussein et al. (2009) conducted reactions leading to the formation of thieno[2,3-b]pyridine derivatives, showcasing the importance of understanding the molecular scaffolding and functional group placements in similar complex molecules (Hussein et al., 2009).

Chemical Reactions and Properties

Chemical properties and reactions are crucial for determining the reactivity and potential applications of a compound. Bollinger et al. (2015) explored the synthesis and structure-activity relationships of benzamides, which could inform the reactivity and potential chemical modifications of the compound of interest (Bollinger et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and stability, can be inferred from related studies. For instance, Mella et al. (2001) investigated the photochemistry of ciprofloxacin, revealing insights into the photostability and degradation pathways that might be relevant for understanding the stability of similar compounds under various conditions (Mella et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with different reagents, potential for functionalization, and interaction with biological targets, is essential. Lebold et al. (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, highlighting innovative approaches to constructing piperidine rings, which could be relevant for synthesizing the compound of interest (Lebold et al., 2009).

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c23-19(21-16-8-11-28(25,26)13-16)15-2-1-3-18(12-15)27-17-6-9-22(10-7-17)20(24)14-4-5-14/h1-3,8,11-12,14,16-17H,4-7,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAPVBCICAIVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NC4CS(=O)(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide

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